Cetalkonium
Overview
Description
Cetalkonium chloride is a quaternary ammonium compound belonging to the alkyl-benzyldimethylammonium chloride family. It is characterized by an alkyl group with a chain length of 16 carbons (C16). This compound is used in pharmaceutical products either as an excipient or as an active ingredient. It is commonly found in products like mouth ulcer gels and contact lens solutions .
Preparation Methods
Cetalkonium chloride is synthesized through the quaternization of dimethylhexadecylamine with benzyl chloride. The reaction typically occurs in an organic solvent under controlled temperature conditions. Industrial production methods involve the use of large-scale reactors where the reactants are mixed and heated to facilitate the quaternization reaction. The product is then purified through crystallization or other separation techniques to obtain a white or almost white crystalline powder .
Chemical Reactions Analysis
Cetalkonium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for this compound.
Reduction: Reduction reactions are also not typical for this compound chloride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the benzyl group can be replaced by other nucleophiles. Common reagents used in these reactions include strong acids or bases, and the major products formed depend on the specific conditions and reagents used
Scientific Research Applications
Cetalkonium chloride has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Biology: The compound’s amphipathic properties make it useful in biological studies, particularly in the formulation of nanoemulsions for drug delivery.
Medicine: this compound chloride is used as an antiseptic and disinfectant in pharmaceutical products. It is also included in contact lens solutions to enhance drug delivery to the eye.
Industry: It is used in silicone-based water repellents, mildew preventive agents, and as a stabilizer in various industrial formulations .
Mechanism of Action
The mechanism of action of cetalkonium chloride is based on its ability to create a positive charge, which allows it to adhere to negatively charged surfaces. This bio-adhesive property enables the compound to disrupt cell membranes, inactivate enzymes, and denature proteins. These actions contribute to its broad-spectrum antiseptic and antimicrobial properties .
Comparison with Similar Compounds
Cetalkonium chloride is similar to other quaternary ammonium compounds such as benzalkonium chloride and cetrimonium chloride. its unique C16 alkyl chain length provides superior lipophilicity, making it more effective in certain applications, particularly in cationic emulsions for drug delivery. Other similar compounds include:
Benzalkonium chloride: Commonly used as a disinfectant and preservative.
Cetrimonium chloride: Used in hair conditioners and other personal care products.
Dodecylbenzenesulfonic acid: Used as a surfactant in various cleaning products .
Biological Activity
Cetalkonium chloride (CKC) is a quaternary ammonium compound widely recognized for its biological activity, particularly in pharmaceutical and cosmetic applications. Its unique properties, including antimicrobial effects and bioadhesive capabilities, make it a valuable ingredient in various formulations. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound is characterized by a long alkyl chain (C16) and a cationic charge, which plays a crucial role in its biological activity. The positive charge allows this compound to adhere to negatively charged surfaces, including bacterial membranes and ocular tissues. This adhesion facilitates the disruption of cell membranes, leading to the inactivation of enzymes and denaturation of proteins, thereby exhibiting antimicrobial properties against both gram-positive and gram-negative bacteria as well as fungi .
Table 1: Antimicrobial Activity of this compound
Applications in Pharmaceuticals
This compound is utilized in various pharmaceutical formulations due to its antimicrobial properties and ability to enhance drug delivery. Notable applications include:
- Topical Gels : Used in formulations like Pansoral for treating oral ulcers, where it provides pain relief while exhibiting antibacterial activity .
- Ophthalmic Products : Emulsions containing this compound, such as Cationorm and Retaine MGD, enhance ocular drug delivery by stabilizing active ingredients and improving bioavailability .
Case Studies on Efficacy
-
Cationic Emulsion for Dry Eye Disease :
A study demonstrated that cationic emulsions containing CKC significantly improved tear film stability and reduced corneal staining scores in patients with dry eye disease (DED). The emulsions modulated the secretion of pro-inflammatory cytokines, showcasing their anti-inflammatory properties . -
Antibacterial Gel Formulation :
Research involving a gel combining choline salicylate and this compound chloride assessed its effectiveness against various bacterial strains. Results indicated variable sensitivity among Staphylococcus spp., with some strains showing significant inhibition of growth .
Safety Profile
Despite its effectiveness, the safety of this compound has been a concern due to its classification as a member of the benzalkonium chloride family. However, studies have indicated that when used in oil-in-water emulsions, CKC is sequestered within oil droplets, minimizing its availability to cause damage to ocular tissues. Both Pansoral and Cationorm have been well-tolerated by patients over extended periods .
Regulatory Status
This compound is included in various regulatory frameworks as an approved ingredient for topical use. The maximum authorized concentration for topical applications is typically 0.1%, ensuring safety while maintaining efficacy .
Properties
IUPAC Name |
benzyl-hexadecyl-dimethylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25/h17-19,21-22H,4-16,20,23-24H2,1-3H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYLMAYUEZBUFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46N+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
122-18-9 (chloride), 3529-04-2 (bromide), 122-18-9 (chloride salt/solvate) | |
Record name | Cetalkonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010328344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3047007 | |
Record name | Benzyl hexadecyl dimethyl ammonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The activity of cetalkonium is based on the creation of a positive charge which permits a bio-adhesive property to negative surfaces. This property allows cetalkonium to disrupt the cell membrane, inactivate enzymes and denature proteins. This type of mechanism allows this type of agents to present a broad spectrum. | |
Record name | Cetalkonium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11583 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
10328-34-4 | |
Record name | Cetalkonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010328344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cetalkonium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11583 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benzyl hexadecyl dimethyl ammonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CETALKONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHG725432Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
54-58 ºC | |
Record name | Cetalkonium | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11583 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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